molecular formula C18H13Cl3N4O2S B2591616 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 921487-27-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2591616
CAS No.: 921487-27-6
M. Wt: 455.74
InChI Key: LMZFFIXUISSPGS-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, urea linkage, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Urea Derivative: Reacting 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

    Thiazole Ring Formation: Condensation of the isocyanate with thioamide to form the thiazole ring.

    Acetamide Formation: Reacting the thiazole derivative with 3,5-dichloroaniline in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of multiple chlorophenyl groups. These structural features may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFFIXUISSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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